5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one
Description
The compound 5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one is a structurally complex molecule featuring a dihydroisoindolinone core fused with two indole rings and a methylimidazole substituent. Its synthesis involves multi-step reactions, including condensation and functional group modifications, as inferred from related compounds in the evidence (e.g., bisindolylmaleimide derivatives in ).
Properties
Molecular Formula |
C31H28N6O2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39) |
InChI Key |
JYEQLXOWWLNVDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The indole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole or imidazole rings.
Scientific Research Applications
5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Bisindolylmaleimide Derivatives (e.g., Ro-31-8220)
- Structure: These compounds share a bisindole core but replace the dihydroisoindolinone with a maleimide group.
- Activity: Ro-31-8220 is a potent PKC inhibitor (IC₅₀ ~5–21 nM for PKCβII) . The target compound’s hydroxy and methylamino groups may enhance selectivity for specific kinase isoforms.
- Synthetic Routes: Both require indole functionalization, but the target compound employs isoindolinone ring formation, differing from maleimide-based cyclization .
3-Substituted-1H-imidazol-5-yl Indoles (Compounds 74–76, )
- Structure: Fluorine (74), chlorine (75, 76) substituents on the indole ring; lacks the dihydroisoindolinone system.
- Activity: These derivatives were synthesized for unspecified biological screening. The absence of the hydroxy group and isoindolinone may reduce hydrogen-bonding capacity compared to the target compound .
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (Compound 1, )
- Structure : Bromo-substituted indole fused to an imidazolone ring.
- SAR : Halogenation (Br, F) at indole positions enhances lipophilicity and binding affinity in some kinase inhibitors, but the target compound’s methylimidazole may improve solubility .
Functional Analogues with Modified Substituents
(1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (Compound 22, )
- Structure: Chlorobenzyl and methoxy groups on indole; lacks imidazole and isoindolinone.
- Activity: Designed as inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase. The chloro and methoxy groups enhance steric bulk, contrasting with the target compound’s methylamino linker .
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (Compound 6c, )
- Structure : Triazole-linked indole with a hydroxy group.
- Activity: Antioxidant for ischemia treatment.
Quantitative Structural Comparisons
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.4–0.6) to bisindolylmaleimides due to shared indole motifs but lower similarity (~0.2–0.3) to simpler halogenated indoles (e.g., Compounds 1–2, ) due to its extended heterocyclic framework .
Biological Activity
5-Hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one (commonly referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on recent studies, including data tables and case studies.
Chemical Structure
The compound's structure can be described by the following IUPAC name:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that Compound A exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies. For instance, a study demonstrated that at concentrations of approximately 0.3 µM, Compound A effectively inhibited cell growth in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
Table 1: Inhibitory Concentrations of Compound A
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 | 0.3 |
| MOLM13 | 1.2 |
| BRAF Mutant Melanoma | 14 - 50 |
| BRAF Wild-Type Melanoma | >200 |
The mechanism by which Compound A exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to down-regulate the levels of phospho-extracellular signal-regulated kinase (pERK) and p-p70S6K in treated cells, indicating a disruption in the MEK-MAPK signaling cascade . This pathway is often constitutively active in various solid tumors, making it a critical target for therapeutic intervention.
Case Studies
Several case studies highlight the potential clinical applications of Compound A:
- Case Study on Hematological Malignancies : In a preclinical model using xenograft tumors derived from BRAF mutant lines, treatment with Compound A resulted in dose-dependent growth inhibition, with effective doses starting at 10 mg/kg administered orally .
- Toxicological Assessment : Toxicokinetic studies have indicated that systemic exposure to Compound A is comparable across different routes of administration (oral vs. intravenous), which is crucial for determining its therapeutic window and safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for synthesizing indole-containing heterocycles analogous to this compound?
- Methodological Answer : Synthesis often employs coupling reactions under inert atmospheres (e.g., nitrogen) with solvents like PEG-400:DMF (2:1) and catalysts such as CuI for azide-alkyne cycloaddition . Key steps include extraction with organic solvents (e.g., ethyl acetate), drying with Na₂SO₄, and purification via recrystallization or flash chromatography. Yield optimization (e.g., 30% in ) requires precise stoichiometric ratios and reaction time control (e.g., 12 hours) .
Q. Which spectroscopic techniques are critical for structural validation of this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to indole protons (δ ~7.1–8.6 ppm) and methylene/methoxy groups (δ ~3.2–4.6 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 335.1512) .
- TLC : Monitor reaction progress using solvent systems like EtOAc:hexanes (70:30) with Rf ~0.49 .
Q. What safety protocols are essential during handling of reactive intermediates?
- Methodological Answer :
- Use fume hoods and respiratory protection (e.g., N95 masks) for volatile solvents like DMF .
- Wear flame-resistant lab coats, nitrile gloves, and eye protection during exothermic reactions (e.g., NaBH₄ reductions) .
- Emergency measures: Flush eyes/skin with water for 15 minutes and consult poison control for accidental ingestion .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving indole derivatives?
- Methodological Answer :
- Catalyst Screening : Compare CuI ( ) vs. Pd-based catalysts for cross-coupling efficiency .
- Solvent Optimization : Replace PEG-400:DMF with ionic liquids to enhance solubility of nitroarenes .
- Temperature Control : Reflux in acetic acid (e.g., 3–5 hours) for cyclization steps ( ).
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons in NMR .
- X-ray Crystallography : Validate ambiguous NOE correlations (e.g., indole ring conformations) .
- Computational Modeling : Compare experimental HRMS with theoretical m/z values using software like Gaussian .
Q. What strategies mitigate batch-to-batch variability in indole-based compound synthesis?
- Methodological Answer :
- Quality Control : Implement inline FTIR to monitor intermediate formation (e.g., aldehyde reduction to alcohol) .
- Stoichiometric Precision : Use automated syringe pumps for slow reagent addition (e.g., 3-chlorobenzylbromide in NaH/DMF) .
- Purification : Standardize flash chromatography gradients (e.g., 5–20% EtOAc in hexanes) .
Q. How can the biological activity of this compound be rationalized based on its structural motifs?
- Methodological Answer :
- SAR Studies : Modify the methoxy group ( ) or imidazole substituents () to assess binding affinity to targets like kinases .
- Docking Simulations : Map the indole core’s π-π interactions with hydrophobic enzyme pockets (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) .
Data Contradiction Analysis
Q. Why might reported yields for similar indole derivatives vary across studies?
- Methodological Answer :
- Catalyst Purity : CuI catalysts contaminated with oxides reduce azide-alkyne cycloaddition efficiency .
- Solvent Residuals : Traces of water in DMF can hydrolyze intermediates (e.g., indole-3-carbaldehydes) .
- Workup Differences : Incomplete extraction (e.g., <3× ethyl acetate washes) lowers isolated yields .
Experimental Design Considerations
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
